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Compound of Interest

Compound Name: p-Mentha-1,3,8-triene

Cat. No.: B093057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

monoterpene p-Mentha-1,3,8-triene. The information presented herein is essential for the

identification, characterization, and quality control of this compound in research and

development settings. This document details nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of p-Mentha-1,3,8-triene.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 5.8 - 6.2 m -

H-3 5.8 - 6.2 m -

H-5α, H-5β 2.2 - 2.4 m -

H-6α, H-6β 2.2 - 2.4 m -

H-7 (CH₃) 1.7 - 1.9 s -

H-9 (CH₃) 1.8 - 2.0 s -

H-10 (CH₂) 4.8 - 5.0 s -

Note: Experimentally determined data with precise chemical shifts and coupling constants for

all protons is not readily available in public databases. The data presented is based on

expected values for similar chemical environments.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon Chemical Shift (δ, ppm)

C-1 130 - 135

C-2 120 - 125

C-3 125 - 130

C-4 135 - 140

C-5 30 - 35

C-6 25 - 30

C-7 (CH₃) 20 - 25

C-8 145 - 150

C-9 (CH₃) 20 - 25

C-10 (CH₂) 110 - 115
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Note: As with the ¹H NMR data, a complete, experimentally verified ¹³C NMR dataset with

assignments for p-Mentha-1,3,8-triene is not widely published. The values provided are

estimates based on the chemical structure.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H stretch (vinyl)

~3030 Medium =C-H stretch (cyclic alkene)

2960 - 2850 Strong C-H stretch (alkane)

~1645 Medium
C=C stretch (conjugated

diene)

~1600 Medium C=C stretch (aromatic-like)

~890 Strong =C-H bend (out-of-plane)

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

134 Moderate [M]⁺ (Molecular Ion)

119 100 (Base Peak) [M - CH₃]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for

reproducibility and data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of p-Mentha-1,3,8-triene (typically 5-10 mg) is dissolved in

approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm
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NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-160 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a

suitable solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in a liquid cell.

Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample holder (or the solvent) is recorded

and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of p-Mentha-1,3,8-triene is prepared in a volatile solvent

such as hexane or dichloromethane (e.g., 1 mg/mL).

Instrumentation and Parameters:

Gas Chromatograph (GC):

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is commonly used for terpene analysis.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector: Split/splitless injector, typically operated in split mode with a high split ratio.

Injector temperature is set to 250°C.

Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then

ramped at a rate of 5-10°C/min to a final temperature of 250-280°C, which is held for

several minutes.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-300.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.
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Visualization of Experimental Workflow
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Caption: General workflow for the spectroscopic analysis of p-Mentha-1,3,8-triene.

This guide provides foundational spectroscopic information and standardized protocols to aid in

the rigorous scientific investigation of p-Mentha-1,3,8-triene. For definitive structural

confirmation, a complete set of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is

recommended.

To cite this document: BenchChem. [Spectroscopic Data of p-Mentha-1,3,8-triene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093057#spectroscopic-data-nmr-ir-ms-for-p-mentha-
1-3-8-triene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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